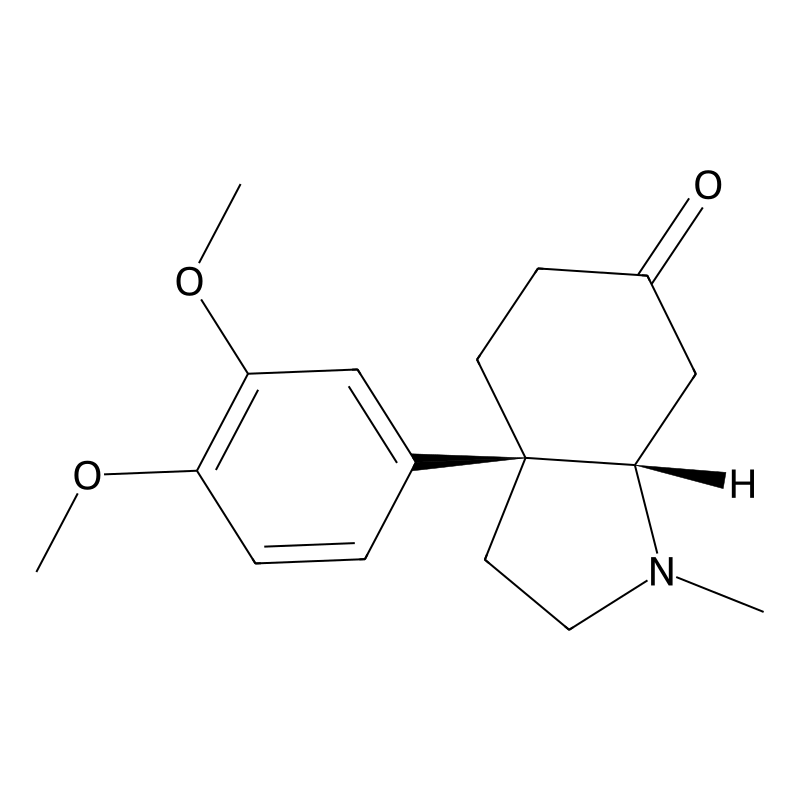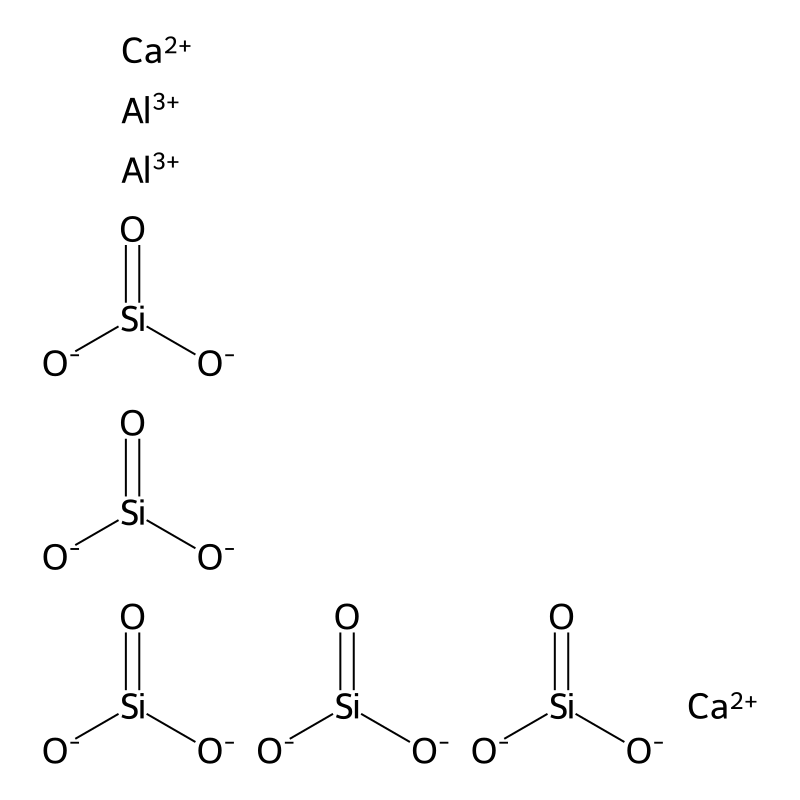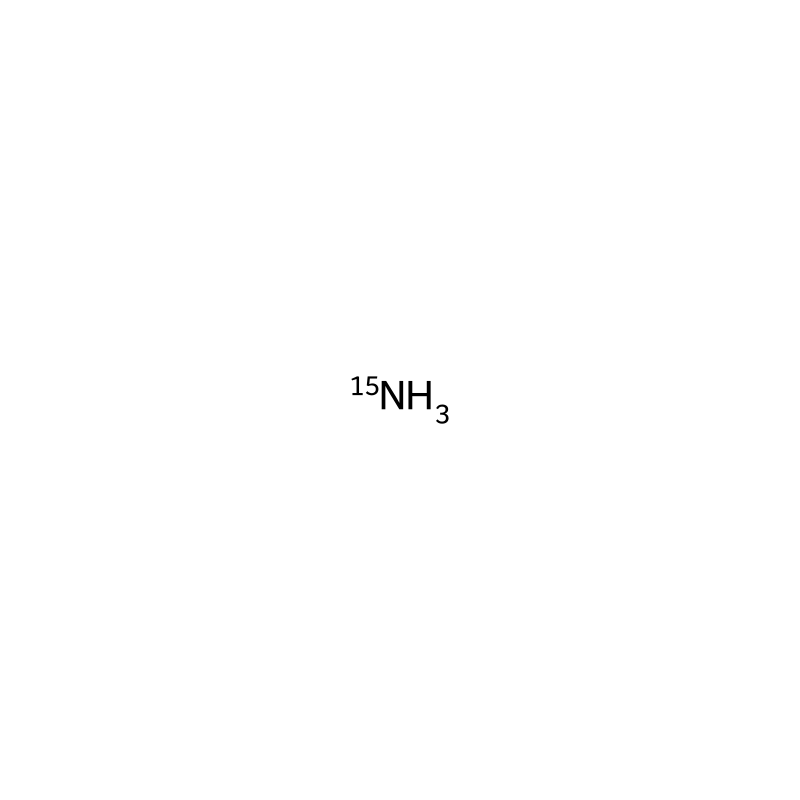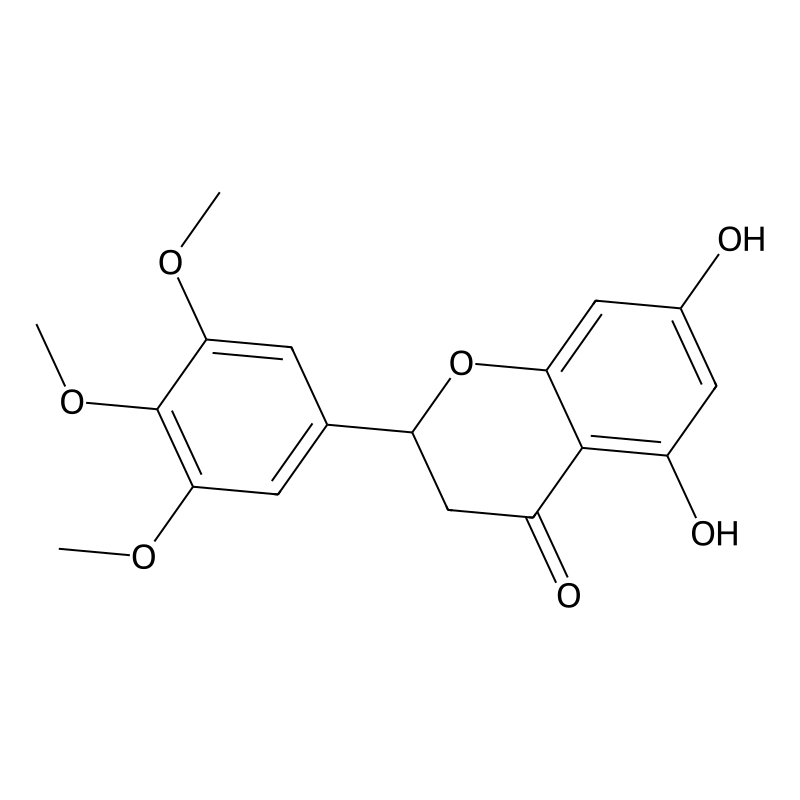N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]...](/img/structure-2d/800/S548029.png)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups. This compound features a pyrazole ring and an oxazole moiety, along with a benzamide structure. Its molecular formula is , and it has a molecular weight of 542.6 g/mol . The presence of the ethyl group in the oxazole and the piperazine moiety contributes to its potential biological activity.
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide has been identified as a potent inhibitor of specific protein kinases, particularly those involved in cancer pathways . Its unique structure allows it to interact selectively with target enzymes, potentially leading to therapeutic applications in oncology. Preliminary studies suggest that this compound exhibits significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazole Ring: The starting materials may include appropriate carboxylic acids and amines that undergo cyclization.
- Construction of the Pyrazole Moiety: This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Final Coupling Reactions: The oxazole and pyrazole units are then linked through amide bond formation with benzoyl derivatives.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
This compound holds potential applications in medicinal chemistry, particularly as a therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth and metastasis. Additionally, it may serve as a lead compound for the development of new drugs targeting similar pathways. Its unique structural features also make it a candidate for further modifications aimed at enhancing potency or selectivity against various biological targets .
Interaction studies using molecular docking simulations have shown that N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide can effectively bind to specific protein targets such as human prostaglandin reductase. These interactions suggest that the compound could modulate enzyme activity, providing insights into its mechanism of action as an inhibitor .
Several compounds share structural similarities with N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[5-[4-[[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)methyl]benzamide | Similar oxazole and pyrazole rings | Potential kinase inhibitor |
| N-[5-[4-[[(5-cyclopropyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-(2-morpholin-4-yletheoxy)benzamide | Contains cyclopropane instead of ethyl | Investigated for anti-cancer properties |
| N-[5-[4-[[(5-methylthiazol -3-y)carbamoylamino]methyl]phenyl]-1H-pyrazol -3-y]-4-(4-methylpiperazin -1-y)benzamide | Thiazole ring substitution | Explored for antimicrobial activity |
These compounds demonstrate varying biological activities and structural characteristics but share the common framework of heterocyclic rings that contribute to their pharmacological properties. The unique combination of the oxazole and pyrazole rings in N-[5-[4-[[(5-ethyl -1,2 -oxazol -3 -yl)carbamoylamino]methyl]phenyl]-1H-pyrazol -3 -yl]-4 -[(4-methylpiperazin -1 -yl)methyl]benzamide distinguishes it from these similar compounds, potentially offering enhanced selectivity and efficacy as a therapeutic agent.








